1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole
Overview
Description
1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of bromine, fluorine, and nitro groups attached to the phenyl ring, which is further connected to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 5-bromo-3-fluoro-2-nitrobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Hydrazine Derivative: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.
Cyclization: The hydrazine derivative undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the substituents can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(5-Bromo-3-fluoro-2-nitrophenyl)-methyl-amine: This compound has a similar structure but with a methylamine group instead of the pyrazole ring.
5-Bromo-3-fluoro-2-nitrophenyl)hydrazine: This compound contains a hydrazine group instead of the pyrazole ring.
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid: This compound has an acetic acid group instead of the pyrazole ring.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-3-fluoro-2-nitrophenyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O2/c10-6-4-7(11)9(14(15)16)8(5-6)13-3-1-2-12-13/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKJJPPUVEYIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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